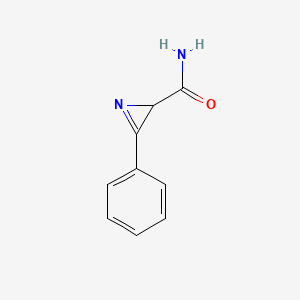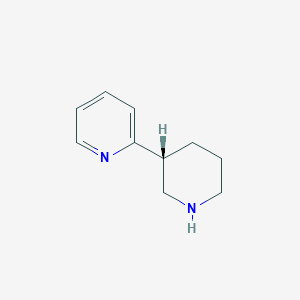
(3-Isopropylfuran-2-yl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isopropylfuran-2-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a furan ring substituted with an isopropyl group at the 3-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-Isopropylfuran-2-yl)boronic acid typically involves the borylation of the corresponding furan derivative. One common method is the reaction of 3-isopropylfuran with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 50-80°C .
Industrial Production Methods: Industrial production methods for boronic acids, including (3-Isopropylfuran-2-yl)boronic acid, often involve similar synthetic routes but are optimized for large-scale production. This may include continuous flow processes and the use of more efficient catalysts and reagents to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions: (3-Isopropylfuran-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The boronic acid can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or toluene.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Chemistry: (3-Isopropylfuran-2-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions .
Biology: Boronic acids, including (3-Isopropylfuran-2-yl)boronic acid, are used in the development of sensors for detecting biological molecules such as sugars and amino acids .
Industry: In industry, boronic acids are used in the production of polymers, materials science, and as intermediates in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of (3-Isopropylfuran-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic acid: A widely used boronic acid in Suzuki–Miyaura coupling reactions.
Vinylboronic acid: Used for forming carbon-carbon bonds with vinyl groups.
Alkylboronic acids: Similar in structure but with alkyl groups instead of the furan ring.
Uniqueness: (3-Isopropylfuran-2-yl)boronic acid is unique due to its furan ring structure, which imparts different electronic and steric properties compared to other boronic acids. This can influence its reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C7H11BO3 |
|---|---|
Molecular Weight |
153.97 g/mol |
IUPAC Name |
(3-propan-2-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H11BO3/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5,9-10H,1-2H3 |
InChI Key |
NUOCRKGQYZWWRT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CO1)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine](/img/structure/B11918035.png)

![4-Oxospiro[2.4]heptane-1-carboxylic acid](/img/structure/B11918046.png)
![2H-Indeno[5,6-D][1,2]oxazole](/img/structure/B11918047.png)
![3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918052.png)

![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11918068.png)

![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11918076.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)

![1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11918098.png)

